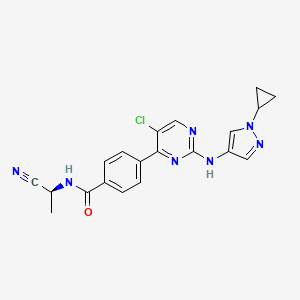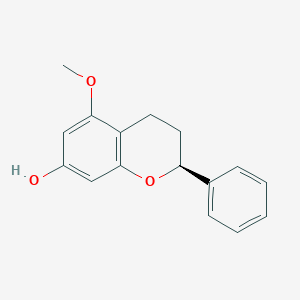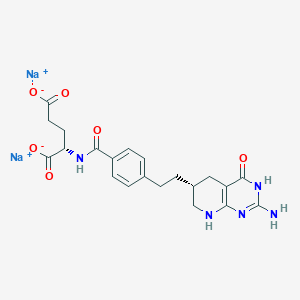
Lometrexol disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lometrexol disodium is a potent antifolate compound that inhibits glycinamide ribonucleotide formyltransferase (GARFT), an enzyme crucial for de novo purine synthesis. This compound has been studied extensively for its potential in cancer treatment due to its ability to disrupt nucleotide synthesis, leading to cell cycle arrest and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lometrexol disodium is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditionsThe final product is obtained by reacting the intermediate with disodium salt under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Lometrexol disodium undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Lometrexol disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifolate drugs and their interactions with enzymes.
Biology: Employed in research to understand the role of GARFT in nucleotide synthesis and cell proliferation.
Medicine: Investigated for its potential in treating various cancers, including lung, breast, and colorectal cancers, due to its ability to inhibit cell growth and induce apoptosis.
Industry: Utilized in the development of new antifolate drugs and therapeutic agents
Mécanisme D'action
Lometrexol disodium exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), an enzyme involved in the de novo synthesis of purines. By inhibiting GARFT, this compound disrupts the synthesis of nucleotides, leading to a depletion of ATP and GTP levels. This disruption results in cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lometrexol disodium is similar to other antifolate compounds such as:
Methotrexate: Another antifolate that inhibits dihydrofolate reductase (DHFR) and is widely used in cancer treatment.
Pemetrexed: Inhibits multiple folate-dependent enzymes and is used in the treatment of non-small cell lung cancer and mesothelioma.
Raltitrexed: Specifically inhibits thymidylate synthase and is used in the treatment of colorectal cancer.
Uniqueness
This compound is unique in its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT) without affecting other folate-dependent enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). This specificity makes it a valuable tool in studying the role of GARFT in nucleotide synthesis and its potential as a targeted cancer therapy .
Propriétés
Formule moléculaire |
C21H23N5Na2O6 |
|---|---|
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
disodium;(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15+;;/m1../s1 |
Clé InChI |
SVJSWELRJWVPQD-KJWOGLQMSA-L |
SMILES isomérique |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


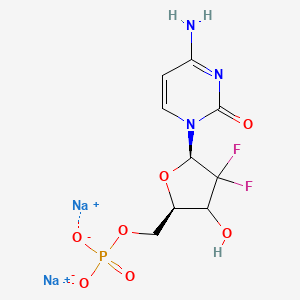
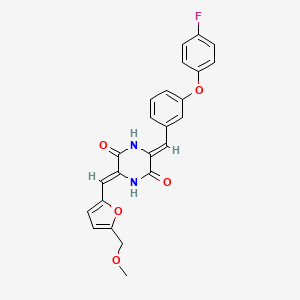
![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)

![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)
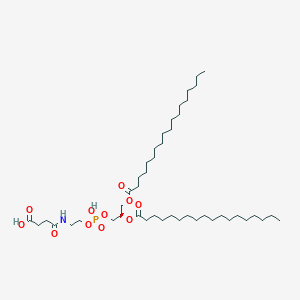
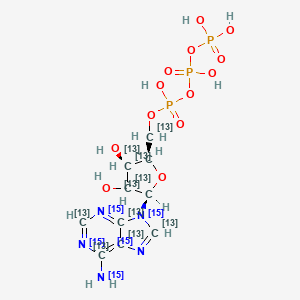

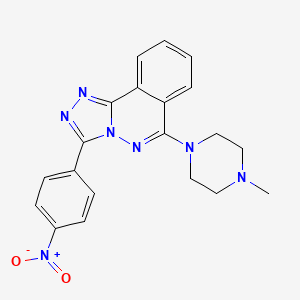
![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)
![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
